3-(2-{4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione dihydrochloride
Description
The compound 3-(2-{4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione dihydrochloride is a structurally complex molecule featuring a tricyclic core fused with a piperazine moiety and a phenylpropoxy-hydroxypropyl substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
2-[2-[4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O4.2ClH/c1-2-27(22-8-4-3-5-9-22)37-21-24(34)20-32-16-14-31(15-17-32)18-19-33-29(35)25-12-6-10-23-11-7-13-26(28(23)25)30(33)36;;/h3-13,24,27,34H,2,14-21H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPUMVIBLPRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Piperazine and Tricyclic Motifs
Compound 13 (8-Phenyl-3-(3-(4-Phenylpiperazin-1-Yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione)
- Structural Features : Spirocyclic dione core with a phenylpiperazine side chain.
Opipramol Dihydrochloride
- Structural Features : Piperazine unit attached to a dibenzazepine tricyclic system.
- Pharmacological Relevance : A clinically used anxiolytic and antidepressant. The tricyclic core enables serotonin receptor modulation, while the piperazine side chain contributes to solubility and bioavailability .
- Key Differences : The target compound replaces the dibenzazepine with an azatricyclo[7.3.1.0^{5,13}]trideca-pentaene system, which may alter binding kinetics or metabolic stability.
Functional Analogues with Dione Pharmacophores
N-Aryl 3-Phenyl Pyrrolidine-2,5-Diones
- Structural Features : Pyrrolidine-2,5-dione core with aryl substituents.
- Pharmacological Relevance : Demonstrated anticonvulsant activity in MES and sc Met tests, as reported by Obniska et al. (2002). The dione moiety is critical for hydrogen bonding with target proteins .
- Key Differences : The target compound’s larger tricyclic system may offer enhanced lipophilicity and CNS penetration compared to simpler pyrrolidine-diones.
Procymidone and Vinclozolin
- Structural Features : 3,5-Dichlorophenyl-substituted diones.
- Functional Relevance : Agricultural fungicides with dione groups acting as electrophilic warheads for enzyme inhibition .
- Key Differences : The target compound’s lack of chlorophenyl groups and inclusion of a piperazine side chain suggests divergent biological targets (e.g., mammalian vs. fungal systems).
Table 1: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Piperazine Role : The piperazine moiety in the target compound likely improves solubility and bioavailability, as seen in opipramol dihydrochloride . Protonation of piperazine nitrogen atoms facilitates ionic interactions with biological membranes or receptors.
- Tricyclic System : The azatricyclo framework may enhance π-π stacking with aromatic residues in target proteins, analogous to tricyclic antidepressants. However, steric bulk could reduce metabolic clearance compared to simpler spirocyclic systems (e.g., Compound 13) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
